molecular formula C8H9BrN2O B8015428 N-(6-bromo-2-methylpyridin-3-yl)acetamide

N-(6-bromo-2-methylpyridin-3-yl)acetamide

Cat. No.: B8015428
M. Wt: 229.07 g/mol
InChI Key: QTVANIFCVRLKDH-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-methylpyridin-3-yl)acetamide is a pyridine-based acetamide derivative featuring a bromine atom at the 6-position and a methyl group at the 2-position of the pyridine ring. The bromine atom, a heavy halogen, contributes to its molecular weight and lipophilicity, while the methyl group may influence steric effects and crystal packing.

Properties

IUPAC Name

N-(6-bromo-2-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-7(11-6(2)12)3-4-8(9)10-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVANIFCVRLKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-methylpyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with acetic anhydride in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to facilitate reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

N-(6-bromo-2-methylpyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-bromo-2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Substituents (Pyridine Ring)
This compound C₈H₉BrN₂O 229.08* ~1.5† 1 / 2 6-Br, 2-CH₃
N-(3-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O 215.05 1.1 1 / 2 3-Br, 2-NHCOCH₃
N-(6-Chloro-4-methyl-pyridin-3-yl)acetamide C₈H₉ClN₂O 184.63 ~1.2† 1 / 2 6-Cl, 4-CH₃
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₄H₂₃BrN₄O₃ 519.37 N/A 2 / 5 Pyridazinone core with 4-Br-phenyl and methoxybenzyl groups

*Calculated based on formula; †Estimated using analogous compounds.

Key Observations:

  • Halogen Effects : Bromine increases molecular weight and lipophilicity (higher XLogP3) compared to chlorine, as seen in N-(6-chloro-4-methyl-pyridin-3-yl)acetamide .
  • Hydrogen Bonding: All compounds share one hydrogen bond donor (NH) and two acceptors (amide and pyridine N), suggesting similar solubility profiles .

Solid-State and Crystallographic Behavior

highlights the impact of meta-substitution on crystal geometry in trichloro-acetamides.

  • Electron-Withdrawing Effects : Bromine’s strong electron-withdrawing nature may reduce intermolecular hydrogen bonding compared to methyl or chloro substituents, leading to distinct lattice constants .

Biological Activity

N-(6-bromo-2-methylpyridin-3-yl)acetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C8H9BrN2O
  • Molecular Weight : 229.07 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a bromine atom at the 6-position and an acetamide group, which may influence its reactivity and interactions with biological targets.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the formation of complex pyridine derivatives, enhancing the compound's potential biological activity.
  • Quantum Mechanical Investigations : Density Functional Theory (DFT) studies have been employed to predict the compound's reactivity and interaction pathways, providing insights into its biological mechanisms.

1. Anti-Thrombolytic Activity

Recent studies have demonstrated that this compound exhibits significant anti-thrombolytic properties. In vitro experiments indicated that this compound showed a lysis percentage of approximately 41.32% against clot formation in human blood, making it one of the most effective compounds in its class .

2. Biofilm Inhibition Activity

The compound has also been evaluated for its ability to inhibit biofilm formation, a critical factor in the treatment of bacterial infections. It was found that certain derivatives exhibited up to 90.95% inhibition against biofilm formation, highlighting the potential of this compound as an antimicrobial agent .

3. Haemolytic Activity

In terms of cytotoxicity, studies revealed that this compound displayed a haemolytic activity with a lysis percentage of about 11.72% against red blood cells (RBCs). This suggests that while it possesses therapeutic potential, caution must be exercised regarding its safety profile .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnti-Thrombolytic Activity (%)Biofilm Inhibition Activity (%)Haemolytic Activity (%)
This compound41.3290.9511.72
Related Compound A31.6183.7610.00
Related Compound B2.8279.385.00

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Study on Anti-Thrombolytic Effects : A systematic investigation revealed that compounds with specific halogen substitutions exhibited enhanced anti-thrombolytic activity, indicating structure-activity relationships that could guide future drug design .
  • Biofilm Formation Studies : Research highlighted that bulky substituents on the phenyl ring significantly increased biofilm inhibition rates, suggesting avenues for developing new antimicrobial agents .

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